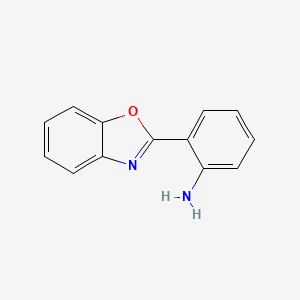

2-(1,3-Benzoxazol-2-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNRWJYTYFYUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404764 | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29483-74-7 | |

| Record name | 2-(2-Aminophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-aminophenylbenzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(1,3-Benzoxazol-2-yl)aniline from 2-Aminophenol: A Mechanistic and Methodological Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazole nucleus is a prominent heterocyclic scaffold renowned for its wide-ranging pharmacological activities and applications in materials science.[1][2][3] This guide provides an in-depth technical overview of the synthesis of a specific, high-value derivative, 2-(1,3-Benzoxazol-2-yl)aniline. The core of this synthesis involves the strategic condensation of 2-aminophenol with a suitable C1 electrophilic synthon bearing a masked or revealed aniline moiety. We will explore the fundamental mechanistic principles underpinning benzoxazole ring formation, conduct a comparative analysis of key synthetic methodologies, and provide a detailed, field-proven experimental protocol. This document is designed to serve as a comprehensive resource for researchers in organic synthesis and drug development, offering both theoretical grounding and practical, actionable insights.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds formed by the fusion of a benzene ring with an oxazole ring.[4] This privileged structure is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[3][4][5][6] Their unique photophysical characteristics also make them valuable in the development of fluorescent probes and organic light-emitting diodes (OLEDs).

The target molecule, this compound, incorporates this potent benzoxazole core directly linked to an aniline ring. This structure presents a versatile platform for further functionalization, making it a key intermediate for building more complex molecules in pharmaceutical and agrochemical research. The primary synthetic challenge lies in the efficient construction of the benzoxazole ring via intramolecular cyclization, a process heavily dependent on the choice of reactants and reaction conditions.

Mechanistic Principles of Benzoxazole Formation

The cornerstone of benzoxazole synthesis from 2-aminophenol is the condensation with a carbonyl compound or its equivalent, followed by an intramolecular cyclodehydration reaction.[5][7] The generalized mechanism proceeds through several key stages:

-

Nucleophilic Attack: The amino group (-NH₂) of 2-aminophenol, being a stronger nucleophile than the hydroxyl group (-OH), attacks the electrophilic carbon of the reaction partner (e.g., a carboxylic acid, aldehyde, or nitrile).

-

Intermediate Formation: This initial attack leads to the formation of a tetrahedral intermediate which then collapses to form a Schiff base (from an aldehyde) or an amide (from a carboxylic acid or its derivative).

-

Intramolecular Cyclization: The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon of the newly formed imine or amide. This step forms the five-membered oxazoline ring intermediate.

-

Aromatization: The final step involves the elimination of a water molecule (dehydration) from the oxazoline intermediate to yield the thermodynamically stable, aromatic benzoxazole ring. In cases where the intermediate is already at a lower oxidation state (e.g., from an aldehyde), an oxidation step is required to achieve aromatization.

Caption: Generalized mechanism for benzoxazole synthesis.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound specifically requires the reaction of 2-aminophenol with a synthon containing the 2-aminophenyl group. The most common precursors are 2-aminobenzoic acid or 2-aminobenzaldehyde. Each approach has distinct advantages and requires specific reaction conditions.

| Method | Core Reagents | Typical Catalyst & Conditions | Advantages | Disadvantages |

| A: From 2-Aminobenzoic Acid | 2-Aminophenol, 2-Aminobenzoic Acid | Polyphosphoric Acid (PPA) at 150-220°C.[4] or Methanesulfonic Acid.[8] | High-yielding, uses readily available starting materials, one-pot procedure. | Requires high temperatures and strongly acidic, viscous media; work-up can be challenging. |

| B: From 2-Aminobenzaldehyde | 2-Aminophenol, 2-Aminobenzaldehyde | Oxidizing agent (e.g., Air, O₂, DDQ, Sulfur)[5][9]; may use metal catalyst (Cu, Ni)[10][11]; 70-130°C. | Milder conditions possible compared to PPA; avoids highly corrosive acids. | Requires an oxidant, which can add cost and complexity; potential for over-oxidation or side reactions. |

| C: From Thioamides | 2-Aminophenol, 2-Aminothiobenzamide | Triphenylbismuth dichloride in DCE at 60°C.[12] | Very mild conditions, moderate to excellent yields.[12] | Thioamides are less common starting materials; organobismuth reagents can be expensive. |

Detailed Experimental Protocol: PPA-Mediated Synthesis from 2-Aminobenzoic Acid

This protocol details a robust and widely cited method for synthesizing this compound using polyphosphoric acid (PPA) as both the catalyst and dehydrating agent. The causality for this choice lies in PPA's ability to facilitate both the initial amide bond formation and the subsequent high-temperature intramolecular cyclodehydration in a single pot.

Materials & Equipment

-

Reagents: 2-Aminophenol, 2-Aminobenzoic Acid, Polyphosphoric Acid (PPA, 115% H₃PO₄ basis), Sodium Bicarbonate (NaHCO₃), Ethyl Acetate, Hexane, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

-

Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, thermometer, separatory funnel, rotary evaporator, glass funnel for filtration, beakers, Erlenmeyer flasks, equipment for column chromatography (silica gel).

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, add 2-aminophenol (e.g., 5.45 g, 50 mmol) and 2-aminobenzoic acid (e.g., 6.85 g, 50 mmol).

-

Addition of PPA: To the flask, carefully add polyphosphoric acid (approx. 75 g). Note: PPA is highly viscous; warming it slightly can aid in transfer.

-

Heating and Reaction: Begin stirring the mixture and heat it to 200-220°C using a heating mantle. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by taking small aliquots, quenching them in a basic solution, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-100°C. Very carefully and slowly, pour the viscous reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization: The resulting acidic slurry is carefully neutralized by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH reaches ~7-8. Be cautious, as significant CO₂ evolution will occur.

-

Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water (1 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification and Characterization

-

Purification: The crude solid is purified by column chromatography on silica gel, typically using a gradient eluent system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).

-

Characterization: The pure fractions are combined and the solvent is evaporated to yield this compound as a solid. The structure should be confirmed using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol described above.

Caption: Workflow for PPA-mediated synthesis.

Safety and Handling Considerations

-

2-Aminophenol: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

-

Polyphosphoric Acid (PPA): Highly corrosive. Reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Quenching and Neutralization: These steps are highly exothermic and involve significant gas evolution (CO₂). Perform them slowly, in a large container, and behind a safety shield.

Conclusion

The synthesis of this compound from 2-aminophenol is a well-established yet versatile transformation in organic chemistry. While the classical PPA-mediated condensation with 2-aminobenzoic acid remains a reliable and high-yielding method, modern approaches utilizing oxidative cyclization from aldehydes or novel catalysts offer milder and potentially greener alternatives.[5][13] The choice of synthetic route ultimately depends on substrate availability, required scale, and the laboratory's tolerance for high-temperature or oxidative conditions. This guide provides the foundational knowledge and practical steps necessary for researchers to successfully synthesize and explore the potential of this valuable heterocyclic building block.

References

-

A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Dev, M., et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Synfacts. Retrieved January 16, 2026, from [Link]

-

Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved January 16, 2026, from [Link]

-

Soni, R., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Bansal, S. (2020). Recent Advances in Synthesis of Benzoxazole. Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

Kumar, A., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 16, 2026, from [Link]

-

Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Benzoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

-

Nguyen, T. C., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

Layek, K., et al. (2019). Nickel(II) complex-assisted intramolecular cyclization of 2-aminophenol and aromatic aldehydes. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). Beilstein Journals. Retrieved January 16, 2026, from [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. tandfonline.com [tandfonline.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

- 6. Recent Advances in Synthesis of Benzoxazole | Semantic Scholar [semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids | Semantic Scholar [semanticscholar.org]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides [beilstein-journals.org]

- 13. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1,3-Benzoxazol-2-yl)aniline: Synthesis, Properties, and Potential Applications

Introduction

The benzoxazole scaffold is a privileged heterocyclic motif that forms the core of numerous compounds with significant applications in medicinal chemistry, materials science, and diagnostics.[1][2][3] Its unique structural and electronic properties confer a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][4] Within this important class of compounds, 2-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(2'-aminophenyl)benzoxazole, presents a particularly interesting substitution pattern, featuring a reactive primary amine on a pendant phenyl ring. This arrangement offers a valuable handle for further chemical modification, making it a key building block for the synthesis of more complex molecules and potential drug candidates.[5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound with the molecular formula C₁₃H₁₀N₂O.[5] The molecule consists of a benzoxazole ring system linked at the 2-position to an aniline moiety at the ortho position. The planarity of the benzoxazole ring system and the presence of the aminophenyl group are key determinants of its chemical reactivity and biological interactions.[5]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(2'-Aminophenyl)benzoxazole |

| CAS Number | 29483-74-7 |

| Molecular Formula | C₁₃H₁₀N₂O |

| Molecular Weight | 210.23 g/mol [5] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in various experimental settings.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Reddish-brown solid | [6] |

| Melting Point | 104-107 °C | [6] |

| 381 K (108 °C) | [5] | |

| Solubility | Soluble in ethyl acetate and dichloromethane. Crystals can be grown from a dichloromethane/acetone/methanol mixture. | [5] |

| Calculated Density | 1.328 Mg m⁻³ | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through the condensation of a 2-aminophenol derivative with an appropriate precursor for the aminophenyl moiety. Several synthetic routes have been reported, with a common method involving the reaction of isatoic anhydride with o-aminophenol.[5][6]

Synthetic Protocol: From Isatoic Anhydride and o-Aminophenol

This protocol is based on a reported synthesis and is a reliable method for obtaining this compound in the laboratory.[5]

Caption: A potential pathway for drug development using this compound as a starting scaffold.

Building Block in Organic Synthesis

The presence of a reactive primary amine makes this compound a valuable building block for the synthesis of more complex heterocyclic systems and pharmacologically active molecules. [1]

Safety and Handling

While specific toxicity data for this compound is limited, general precautions for handling aminobenzoxazole derivatives should be followed. These compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. [7] Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. [7]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [7]Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid:

-

If swallowed: Call a poison center or doctor if you feel unwell. [7] * If on skin: Wash with plenty of soap and water. [7] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [7] * If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. [7]

-

Conclusion

This compound is a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its well-defined synthesis, characterized physicochemical properties, and known antimicrobial activity make it a valuable tool for researchers. The presence of a reactive amino group provides a gateway for the development of novel derivatives with potentially enhanced biological activities. Further research into its mechanism of action and the exploration of its synthetic utility will undoubtedly lead to new discoveries and applications in drug development and materials science.

References

-

Pérez-Pérez, I., Martínez-Otero, D., Rojas-Lima, S., & López-Ruiz, H. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o99–o100. [Link]

-

Yadav, P., & Singh, P. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25389-25419. [Link]

-

SciSpace. (n.d.). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

Kumar, A., Saini, M., & Kumar, V. (2022). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1263, 133161. [Link]

-

RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

-

IUCr Journals. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Retrieved from [Link]

-

MDPI. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Retrieved from [Link]

-

Šlachtová, V., Pauk, K., & Dračínský, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19535-19544. [Link]

-

Wang, M., Yin, J., & Li, Y. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(6), 1255-1265. [Link]

-

Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]

-

Zhao, M., Lin, D., & Liang, Q. (2019). Synthesis and Structural Characterization of 2-(2-Aminophenyl) Benz imidazole. IOP Conference Series: Earth and Environmental Science, 252(2), 022034. [Link]

-

ResearchGate. (n.d.). Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole... Retrieved from [Link]

-

OpenStax. (n.d.). Mechanisms of Antibacterial Drugs. In Allied Health Microbiology. Retrieved from [Link]

-

Singh, R. P., & Singh, R. K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 83. [Link]

-

ResearchGate. (n.d.). Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. Retrieved from [Link]

-

NIST. (n.d.). 2-(2-Aminophenyl)benzimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzoxazole. In NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

-

Swinyard, E. A., Sofia, R. D., & Kupferberg, H. J. (1992). Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate. Epilepsia, 33 Suppl 4, S13-S19. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(2'-Aminophenyl)benzoxazole. Retrieved from [Link]

-

Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. In Microbiology. Retrieved from [Link]

-

Stara, A., Zuskova, E., & Kouba, A. (2021). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 9(11), 289. [Link]

-

Singh, S. (2021). Mechanisms of Action by Antimicrobial Agents: A Review. McGill Journal of Medicine, 19(1). [Link]

-

Antimicrobials: Mechanism of action. (2021, April 3). [Video]. YouTube. [Link]

-

Prosser, R. S., Anderson, J. C., & Hanson, M. L. (2017). Comprehensive characterization of the acute and chronic toxicity of the neonicotinoid insecticide thiamethoxam to a suite of aquatic primary producers, invertebrates, and fish. Environmental Toxicology and Chemistry, 36(10), 2736-2748. [Link]

-

Wikipedia. (n.d.). Benzoxazole. Retrieved from [Link]

-

American Elements. (n.d.). Benzoxazoles. Retrieved from [Link]

-

Al-Dhfyan, A., & Al-Azmi, A. (2021). Bacterial Resistance to Antimicrobial Agents. International Journal of Molecular Sciences, 22(6), 3127. [Link]

-

MassBank. (2020). msbnk-lcsb-lu041556. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Levine, S. L., & Tjeerdema, R. S. (2015). Aminomethylphosphonic acid (AMPA) has low chronic toxicity to Daphnia magna and Pimephales promelas. Ecotoxicology and Environmental Safety, 115, 153-157. [Link]

Sources

- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. geneseo.edu [geneseo.edu]

CAS number 29483-74-7 characterization data

An In-Depth Technical Guide to the Characterization of Novel Polychlorinated and Polyfluorinated Aromatic Compounds

A Note on the Topic: Initial analysis revealed that the provided CAS number, 29483-74-7, corresponds to the chemical 2-(2'-Aminophenyl)benzoxazole. This is a different molecular structure from the requested topic, "2-(2-chloro-4-fluorophenyl)-2-(2,4-difluorophenyl)-1,1,2-trifluoroethyl chloride." Furthermore, a comprehensive search did not yield a specific CAS number or readily available characterization data for the latter compound.

Given this discrepancy, and to provide a valuable and scientifically grounded resource for researchers in drug development, this guide will focus on the established methodologies for the synthesis and characterization of the broader class of novel polychlorinated and polyfluorinated aromatic compounds. The principles and techniques detailed herein are directly applicable to the characterization of the user-specified molecule, should it be synthesized.

Introduction

Polychlorinated and polyfluorinated aromatic compounds, such as polychlorinated biphenyls (PCBs), are of significant interest in various fields, from materials science to pharmacology.[1][2] Their unique electronic and steric properties, imparted by the halogen substituents, can lead to desirable physicochemical and biological activities. However, these same properties can also present challenges in synthesis, purification, and characterization. This guide provides a comprehensive overview of the key experimental workflows and analytical techniques required to thoroughly characterize a newly synthesized compound from this class.

Part 1: Synthesis Strategy - The Suzuki-Miyaura Coupling

A common and effective method for synthesizing biaryl compounds, including polychlorinated and polyfluorinated variants, is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. The choice of reactants is critical for the synthesis of a molecule like the one initially proposed.

Conceptual Synthetic Pathway:

Caption: Conceptual workflow for the synthesis of a polychlorinated/polyfluorinated biaryl via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1 v/v). Add a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Part 2: A Comprehensive Characterization Workflow

Once the pure compound is isolated, a multi-technique approach is essential for unambiguous structural elucidation and purity assessment.

Caption: A comprehensive workflow for the characterization of a novel halogenated aromatic compound.

Chromatographic Analysis: Purity and Initial Identification

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5][6][7] It is particularly well-suited for the analysis of PCBs and related compounds.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: Use a GC system equipped with a low-polarity capillary column (e.g., TG-5SilMS) coupled to a mass spectrometer (e.g., a triple quadrupole or ion trap).[6]

-

GC Method:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

Data Analysis: Analyze the retention time and the mass fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): HPLC is essential for assessing the purity of the synthesized compound, especially if it has low volatility. Reversed-phase HPLC is commonly used.[8][9][10]

Experimental Protocol: HPLC Purity Assessment

-

Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

-

Instrumentation: Use an HPLC system with a UV detector and a C18 or Phenyl-Hexyl column.[8][9]

-

Method:

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Data Analysis: Integrate the peak area to determine the purity of the compound.

-

| Parameter | GC-MS | HPLC |

| Primary Use | Separation and structural identification of volatile compounds | Purity assessment and separation of non-volatile compounds |

| Stationary Phase | Low-polarity capillary column (e.g., 5% phenyl polysiloxane) | C18 or Phenyl-Hexyl bonded silica |

| Mobile Phase | Inert gas (e.g., Helium) | Acetonitrile/Water or Methanol/Water gradient |

| Detection | Mass Spectrometry (EI) | UV-Vis Absorbance |

Table 1: Comparison of Chromatographic Techniques for Halogenated Aromatic Compounds.

Spectroscopic Analysis: Unambiguous Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule. For polyfluorinated compounds, ¹⁹F NMR is indispensable.[11][12][13][14][15]

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

¹⁹F NMR: Crucial for fluorinated compounds, providing information on the fluorine environments and their coupling with other nuclei. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[11][12][15]

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula. The fragmentation pattern in the mass spectrum gives clues about the molecule's structure. The presence of chlorine and bromine atoms results in characteristic isotopic patterns (M+2, M+4 peaks).[16][17][18]

| Isotope | Natural Abundance | M+2 Peak Ratio |

| ³⁵Cl | ~75.8% | ~3:1 |

| ³⁷Cl | ~24.2% | |

| ⁷⁹Br | ~50.7% | ~1:1 |

| ⁸¹Br | ~49.3% |

Table 2: Isotopic Abundance and Expected M+2 Peak Ratios for Chlorine and Bromine.[16][17]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

Part 3: Safety and Handling

Polychlorinated and polyfluorinated aromatic compounds, particularly PCBs, are classified as persistent organic pollutants and may be toxic.[1] Therefore, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[19][20]

-

Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of vapors.[19][21]

-

Waste Disposal: Dispose of all chemical waste, including contaminated solvents and consumables, according to institutional and regulatory guidelines for hazardous waste.[19][20]

-

Spill Management: In case of a spill, use an absorbent material like vermiculite to contain it, and clean the area with a suitable solvent such as kerosene.[19][20]

Conclusion

The characterization of novel polychlorinated and polyfluorinated aromatic compounds requires a systematic and multi-faceted analytical approach. By combining robust synthetic methods like the Suzuki-Miyaura coupling with a comprehensive workflow of chromatographic and spectroscopic techniques, researchers can unambiguously determine the structure and purity of these challenging yet valuable molecules. Adherence to strict safety protocols is paramount throughout the entire process. This guide provides the foundational knowledge for scientists and drug development professionals to confidently tackle the characterization of this important class of compounds.

References

-

Routine Quantitation of Polychlorinated Biphenyls (PCBs) in Sediments Using Electron Ionization GC-MS/MS. Waters. [Link]

-

Polychlorinated Biphenyls. SafeWork SA. [Link]

-

Steps to Safe PCB Abatement Activities. US EPA. [Link]

-

Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. CROMlab. [Link]

-

Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628. Agilent. [Link]

-

Polychlorinated Biphenyls (PCB) and the Workplace. Communications Workers of America. [Link]

-

Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed? ATSDR - CDC Archive. [Link]

-

Safe handling of PCBs. WorkSafe WA. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]

-

Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. RSC Publishing. [Link]

-

Fluorine NMR. Yale University. [Link]

-

Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]

-

HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. [Link]

-

Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. University of Iowa. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates. PubMed. [Link]

-

Synthesis of monofluorinated polychlorinated biphenyls via Suzuki coupling followed by Sandmeyer reactions. ResearchGate. [Link]

-

The molecule that gave the mass spectrum shown here contains a halogen. Pearson. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Semantic Scholar. [Link]

-

Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Advanced Materials Technology. [Link]

-

Associations of per- and polyfluoroalkyl substances, polychlorinated biphenyl, organochlorine pesticides, and polybrominated diphenyl ethers with oxidative stress markers: a systematic review and meta-analysis. PubMed Central. [Link]

-

In Silico Hazard Assessment of Ototoxicants Through Machine Learning and Computational Systems Biology. MDPI. [Link]

-

INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

-

HPLC SEPARATION GUIDE. Separation Methods Technologies. [Link]

-

Characterization of polychlorinated biphenyl distribution in the marine environment. Springer. [Link]

-

Polychlorinated Biphenyls Interactions with Water—Characterization Based on the Analysis of Non-Covalent Interactions and Energy Partitioning. MDPI. [Link]

Sources

- 1. Associations of per- and polyfluoroalkyl substances, polychlorinated biphenyl, organochlorine pesticides, and polybrominated diphenyl ethers with oxidative stress markers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Research Portal [iro.uiowa.edu]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki-Miyaura Cross Coupling with Electron-Poor Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. agilent.com [agilent.com]

- 8. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 9. halocolumns.com [halocolumns.com]

- 10. separationmethods.com [separationmethods.com]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

- 15. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. safework.sa.gov.au [safework.sa.gov.au]

- 20. worksafe.wa.gov.au [worksafe.wa.gov.au]

- 21. Polychlorinated Biphenyls (PCBs) Toxicity: How Should Patients Exposed to PCBs Be Treated and Managed? | Environmental Medicine | ATSDR [archive.cdc.gov]

Spectroscopic analysis of 2-(1,3-Benzoxazol-2-yl)aniline derivatives

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-(1,3-Benzoxazol-2-yl)aniline Derivatives

Abstract

Derivatives of this compound represent a cornerstone class of heterocyclic compounds, demonstrating significant potential in medicinal chemistry and materials science due to their diverse pharmacological activities and unique photophysical properties.[1] The precise characterization of these molecules is fundamental to establishing structure-activity relationships and ensuring the purity and identity of synthesized compounds. This guide provides a comprehensive, in-depth exploration of the primary spectroscopic techniques employed for the structural elucidation and characterization of these derivatives. By integrating expert insights into the causality of experimental choices with validated, step-by-step protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible and Fluorescence Spectroscopy, and Mass Spectrometry (MS), presenting a holistic analytical workflow from initial synthesis to final structural confirmation.

The Strategic Workflow of Spectroscopic Characterization

The structural elucidation of a novel this compound derivative is not a monolithic process but a systematic, multi-faceted investigation. Each spectroscopic technique provides a unique piece of the molecular puzzle. The logical progression, as outlined below, ensures a comprehensive and unambiguous characterization, starting with confirmation of molecular weight and elemental composition, followed by identification of functional groups, and culminating in the precise mapping of the atomic framework and connectivity.

Figure 1: General workflow for the spectroscopic characterization of benzoxazole derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful and indispensable technique for the unambiguous structural determination of organic molecules like this compound derivatives.[2] It provides precise information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecular framework.

Expertise & Experience: Interpreting the Spectra

The chemical shifts in a this compound derivative are dictated by the electronic environment created by the fused heterocyclic system and the aniline moiety.

-

¹H NMR Analysis: Protons on the aromatic rings are deshielded and typically resonate in the downfield region of the spectrum, generally between δ 6.8 and 8.8 ppm.[1][3] The protons on the benzoxazole core are influenced by the electron-withdrawing imine (-N=C-) and electron-donating ether (-O-) functionalities. The protons on the aniline ring are influenced by the electron-donating amino (-NH₂) group. The exact chemical shifts and, crucially, the coupling patterns (spin-spin splitting) are highly informative for determining the substitution patterns on either ring. The -NH₂ protons often appear as a broad singlet, and their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

¹³C NMR Analysis: The carbon spectrum provides complementary information. The C-2 carbon of the benzoxazole ring, situated between two heteroatoms (O and N), is significantly deshielded and represents a key diagnostic signal, often appearing around δ 163-168 ppm.[4][5] The remaining aromatic carbons appear in the typical range of δ 110-155 ppm, with their precise shifts providing further confirmation of the substitution pattern.

Data Presentation: Characteristic NMR Chemical Shifts

The following table summarizes typical chemical shift ranges observed for the core structure of this compound.

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

| Benzoxazole Aromatic-H | ¹H | 7.20 - 7.80 | Appears as multiplets or doublets depending on substitution.[2] |

| Aniline Aromatic-H | ¹H | 6.85 - 8.83 | Influenced by the position of substituents and the amino group.[3] |

| Aniline -NH₂ | ¹H | 4.6 - 5.5 (variable) | Often a broad singlet; position is solvent and concentration-dependent. |

| Benzoxazole C-2 | ¹³C | 162 - 169 | Highly deshielded due to adjacent O and N atoms.[4][5] |

| Benzoxazole Aromatic-C | ¹³C | 110 - 152 | Specific shifts depend on the substitution. |

| Aniline Aromatic-C | ¹³C | 115 - 150 | Specific shifts depend on the substitution. |

Note: Chemical shifts are referenced to TMS (δ 0.00 ppm) and can vary based on the solvent and electronic nature of substituents.

Trustworthiness: Self-Validating Experimental Protocol

A high-quality spectrum is paramount for accurate interpretation. This protocol ensures reproducibility and reliability.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified derivative for ¹H NMR, or 15-50 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Select a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample. DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like -NH₂.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently agitate or sonicate the vial to ensure the sample is fully dissolved.[1]

-

-

Sample Transfer & Referencing:

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or use the residual solvent peak for calibration (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H).

-

-

Instrumental Analysis:

-

Insert the sample into the NMR spectrometer.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a significantly larger number of scans due to the lower natural abundance of the ¹³C isotope.[2]

-

-

Data Processing:

-

Process the acquired Free Induction Decay (FID) using Fourier transform, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the final structure.

-

Infrared (IR) Spectroscopy: Identifying Key Bonds

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For this compound derivatives, it serves as a crucial confirmation step, verifying the presence of the key structural motifs.

Expertise & Experience: Decoding Vibrational Frequencies

The diagnostic power of IR lies in its ability to detect the characteristic vibrations of specific bonds. For this class of compounds, the key absorptions are:

-

N-H Stretch: The aniline moiety will show characteristic N-H stretching vibrations, typically in the 3300-3500 cm⁻¹ region. A primary amine (-NH₂) usually presents as two distinct bands (symmetric and asymmetric stretching).

-

C=N Stretch: The imine bond within the benzoxazole ring gives rise to a strong absorption band around 1630-1688 cm⁻¹.[3]

-

Aromatic C=C Stretch: Multiple sharp bands in the 1450-1615 cm⁻¹ region confirm the presence of the aromatic rings.[3]

-

C-O-C Stretch: The ether linkage within the benzoxazole ring produces a strong, characteristic band, often around 1240 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Primary Amine (Ar-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Imine (in Benzoxazole) | C=N Stretch | 1630 - 1688[3] |

| Aromatic Rings | C=C Stretch | 1450 - 1615[3] |

| Aryl Ether (in Benzoxazole) | C-O-C Asymmetric Stretch | 1230 - 1270 |

Trustworthiness: Self-Validating Experimental Protocol (KBr Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the dry, solid derivative with approximately 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.[1]

-

-

Pellet Formation:

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Background Collection:

-

Place the empty pellet holder in the FTIR spectrometer and record a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Mount the KBr pellet containing the sample in the holder and place it in the spectrometer.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.[1]

-

-

Data Analysis:

-

Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables to confirm the structure.[1]

-

UV-Visible and Fluorescence Spectroscopy: Probing Electronic Properties

Many benzoxazole derivatives exhibit interesting photophysical properties, including strong UV absorption and fluorescence, making them valuable in applications like fluorescent probes and organic light-emitting diodes (OLEDs).[4][6]

Expertise & Experience: Understanding Electronic Transitions

The extended π-conjugated system spanning the benzoxazole and aniline rings allows for π → π* electronic transitions upon absorption of UV or visible light.[7] The wavelength of maximum absorption (λmax) is sensitive to the electronic nature of substituents and the polarity of the solvent.

These molecules often exhibit significant fluorescence. Upon excitation at λmax, the molecule reaches an excited state and can relax to the ground state by emitting a photon at a longer wavelength (λem). The difference between the absorption and emission maxima is known as the Stokes shift, which is an important characteristic of a fluorophore.[1]

Figure 2: Relationship between absorption, fluorescence, and Stokes shift.

Data Presentation: Representative Photophysical Data

| Derivative Type | Solvent | λmax (nm) | λem (nm) | Stokes Shift (cm⁻¹) |

| 2-(2'-hydroxyphenyl)benzoxazole | Ethanol | 336 - 374 | ~470 - 600 | Varies |

| General Benzoxazoles | Dichloromethane | ~390 | 470 - 599 | Varies |

Data compiled from sources[6][7]. The exact values are highly dependent on the specific derivative's structure.

Trustworthiness: Self-Validating Experimental Protocol

-

Sample Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of the purified derivative.

-

Dissolve it in a known volume of a spectroscopic grade solvent (e.g., ethanol, DCM, chloroform) to make a stock solution of known concentration (e.g., 10⁻³ M).

-

Perform serial dilutions to obtain a final concentration suitable for measurement (typically 10⁻⁵ to 10⁻⁶ M), where absorbance is within the linear range of the instrument (ideally < 0.1 for fluorescence).

-

-

UV-Vis Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matched quartz cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).[1]

-

Identify and record the wavelength of maximum absorption (λmax).

-

-

Fluorescence Emission Measurement:

-

Use a spectrofluorophotometer.

-

Use the same sample solution prepared for UV-Vis analysis.

-

Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.

-

Record the emission spectrum over a suitable range, typically starting ~10-20 nm above the excitation wavelength.

-

Identify and record the wavelength of maximum emission (λem).

-

-

Data Analysis:

-

Calculate the Stokes shift using the formula: Stokes Shift (cm⁻¹) = (1/λmax - 1/λem) x 10⁷.[1]

-

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental formula.[8] Tandem MS (MS/MS) experiments provide valuable structural information through controlled fragmentation of the molecule.

Expertise & Experience: Predicting Fragmentation Pathways

When subjected to ionization (e.g., Electrospray Ionization - ESI), the this compound derivative will form a protonated molecule [M+H]⁺ in positive ion mode. The fragmentation of this parent ion is predictable. The benzoxazole core is a relatively stable aromatic system. Fragmentation may be initiated by cleavage of bonds on substituents or the loss of small neutral molecules.

Figure 3: Plausible fragmentation pathways for a this compound core.

Trustworthiness: Self-Validating Experimental Protocol (LC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

-

Chromatographic Separation (LC):

-

Inject the sample into an HPLC or UHPLC system.

-

Use a C18 reversed-phase column for separation.[8]

-

Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient would ramp from low to high percentage of B to elute the compound.[8]

-

-

Mass Spectrometric Analysis (MS):

-

The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) in positive ion mode is commonly used for these compounds.

-

Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and confirm the molecular weight.

-

Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation. Record the resulting product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the parent ion and use it to calculate the elemental formula (HRMS).

-

Analyze the m/z values of the fragment ions in the MS/MS spectrum to propose and confirm fragmentation pathways, which further validates the molecular structure.

-

Conclusion: An Integrated Approach to Certainty

The robust and unambiguous characterization of this compound derivatives is not achieved by any single technique but by the synergistic integration of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map, IR spectroscopy confirms the presence of key functional groups, UV-Vis and fluorescence spectroscopy illuminate the electronic and photophysical properties, and mass spectrometry validates the molecular weight and formula. By following the expert-driven methodologies and validated protocols detailed in this guide, researchers can confidently elucidate the structures of novel derivatives, ensuring the scientific integrity required for advancements in drug development and materials science.

References

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

-

A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. [Link]

-

Photophysical properties of some benzoxazole and benzothiazole derivatives. SciSpace. [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]

-

Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles. National Institutes of Health (NIH). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Synthesis and Antimycobacterial and Photosynthesis-Inhibiting Evaluation of 2-[(E)-2-Substituted-ethenyl]-1,3-benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biori.periodikos.com.br [biori.periodikos.com.br]

- 7. scielo.br [scielo.br]

- 8. pdf.benchchem.com [pdf.benchchem.com]

UV-Vis absorption and fluorescence emission spectra of 2-(1,3-Benzoxazol-2-yl)aniline

An In-Depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of 2-(1,3-Benzoxazol-2-yl)aniline

Abstract

This compound is a heterocyclic aromatic compound featuring a benzoxazole core linked to an aniline moiety. This structure confers unique photophysical properties, making it a molecule of significant interest in medicinal chemistry, materials science, and drug development.[1] This guide provides a comprehensive exploration of its ultraviolet-visible (UV-Vis) absorption and fluorescence emission characteristics. We will delve into the fundamental principles of these spectroscopic techniques, present detailed experimental protocols for accurate characterization, analyze the spectral profile of the molecule, and discuss the influence of environmental factors such as solvent polarity. Finally, we will explore the potential applications stemming from its distinct optical properties. This document is intended for researchers, scientists, and professionals who require a deep technical understanding of the spectroscopic behavior of benzoxazole derivatives.

Introduction to Spectroscopic Characterization

The analysis of how a molecule interacts with light is fundamental to understanding its electronic structure and potential applications. UV-Vis spectroscopy and fluorescence spectroscopy are two powerful, complementary techniques that provide a window into these properties.[2]

-

UV-Visible (UV-Vis) Absorption Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[3] When a molecule absorbs a photon of a specific energy, an electron is promoted from a lower energy ground state to a higher energy excited state. For conjugated aromatic systems like this compound, these absorptions typically correspond to π → π* electronic transitions.[4] The resulting spectrum is a plot of absorbance versus wavelength, with the peak absorbance wavelength (λmax) being a key characteristic of the molecule.[3]

-

Fluorescence Spectroscopy investigates the light emitted by a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax and return to the ground state by emitting a photon. This emitted light, or fluorescence, is always of a lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift . Fluorescence is an inherently more sensitive technique than absorption, making it ideal for detecting molecules at very low concentrations.[2]

By combining these techniques, we can construct a detailed photophysical profile of this compound, which is crucial for harnessing its capabilities in various advanced applications.

Experimental Workflow for Spectroscopic Analysis

Achieving reliable and reproducible spectroscopic data hinges on meticulous experimental procedure. The following sections outline the standardized protocols for acquiring UV-Vis absorption and fluorescence emission spectra.

General Experimental Workflow Diagram

The following diagram illustrates the logical flow for characterizing a novel compound using both UV-Vis and fluorescence spectroscopy.

Caption: General workflow for spectroscopic characterization.

Protocol for UV-Vis Absorption Spectroscopy

-

Instrument Preparation: Turn on the UV-Vis spectrophotometer, including both the deuterium and tungsten lamps, and allow it to warm up for at least 20 minutes to ensure lamp stability.[3]

-

Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, DMSO, acetonitrile). The solvent must be transparent in the wavelength range of interest.

-

Dilute the stock solution to a concentration that yields an absorbance value between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law.

-

-

Cuvette Handling:

-

Use a matched pair of quartz cuvettes, as glass or plastic cuvettes absorb UV light.

-

Clean the cuvettes thoroughly with the solvent to be used.

-

Fill one cuvette (the "blank") approximately three-quarters full with the pure solvent.[5] Fill the second cuvette with the sample solution.

-

Wipe the two transparent optical faces of the cuvettes with a lint-free tissue (e.g., Kimwipes) to remove fingerprints and smudges.[6]

-

-

Measurement:

-

Place the blank cuvette in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and cuvette from the subsequent sample measurement.[5]

-

Replace the blank with the sample cuvette, ensuring the transparent faces are aligned with the light path.

-

Run the scan over the desired wavelength range (e.g., 200–500 nm).

-

Identify and record the wavelength of maximum absorbance (λmax).

-

Protocol for Fluorescence Spectroscopy

-

Instrument Preparation: Power on the spectrofluorometer and its excitation source (typically a Xenon arc lamp).

-

Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. Concentrations for fluorescence are typically 10-100 times lower than for UV-Vis due to the technique's high sensitivity.[2] High concentrations can lead to inner filter effects and reabsorption, which distort the emission spectrum.

-

Cuvette Handling: Use a four-sided transparent quartz fluorescence cuvette to allow for light detection at a 90-degree angle to the excitation beam, which minimizes interference from transmitted light.[2][6]

-

Measurement:

-

First, determine the optimal excitation wavelength (λex) by setting an emission wavelength (typically estimated from the UV-Vis λmax) and scanning a range of excitation wavelengths. The peak of this excitation spectrum is the optimal λex.

-

Set the instrument's excitation monochromator to the determined λex.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to record the fluorescence emission spectrum.

-

Identify and record the wavelength of maximum emission intensity (λem).

-

Photophysical Profile of this compound

The conjugated system formed by the benzoxazole and aniline rings dictates the compound's electronic and optical properties.

Jablonski Diagram of Absorption and Fluorescence

The processes of absorption and fluorescence are best visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: Logical workflow for a solvatochromism study.

Potential Applications

The distinct photophysical properties of this compound and its derivatives make them promising candidates for several high-value applications:

-

Chemical Sensors: The sensitivity of their fluorescence to the local environment (polarity, pH, metal ions) allows for their use as fluorescent probes and sensors. [7][8]* Organic Electronics: As highly fluorescent and photostable heterocyclic compounds, they are explored as emitter materials in Organic Light-Emitting Diodes (OLEDs) for displays and lighting. [1][9]* Biological Imaging: Their ability to fluoresce in the visible range makes them suitable for use as fluorescent labels for biomolecules or as probes for cellular imaging. [10]* Organic UV Filters: The strong absorption in the UVA range suggests potential applications as photostable organic UV filters in sunscreens and other photoprotective materials.

Conclusion

This compound is a fluorophore with a rich and informative spectroscopic profile. Its strong UV absorption and visible fluorescence emission are governed by the electronic properties of its conjugated benzoxazole-aniline structure. The protocols and principles outlined in this guide provide a robust framework for the accurate characterization of this molecule and its derivatives. A thorough understanding of its photophysical behavior, particularly its response to environmental factors like solvent polarity, is paramount for unlocking its full potential in the development of novel sensors, advanced materials, and biomedical tools.

References

-

University of Washington. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link] [Note: Specific URL from search result was not a direct link to a paper, using base domain as placeholder]

-

The Royal Society of Chemistry. (n.d.). General method of UV-Vis and fluorescence titration. Retrieved from [Link] [Note: Specific URL from search result was not a direct link to a paper, using base domain as placeholder]

-

Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Retrieved from [Link]

-

JoVE. (2015, August 24). Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Retrieved from [Link]

-

Purdue College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link] [Note: Specific URL from search result was not a direct link to a paper, using base domain as placeholder]

-

IOSR Journal. (2020, February 4). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis, photophysical property study of novel fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d]o[2][6]xazole derivatives and their antimicrobial activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Absorbance and fluorescence properties of aniline derivative in various solvents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization, optical properties, and solvatochromism of highly fluorescent benzotriazolyl vinyl aniline based D-π-A fluorophores. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

SciELO. (n.d.). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Retrieved from [Link]

-

RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). (2023, March 16). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. biocompare.com [biocompare.com]

- 3. jove.com [jove.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. home.cc.umanitoba.ca [home.cc.umanitoba.ca]

- 7. researchgate.net [researchgate.net]

- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-(1,3-Benzoxazol-2-yl)aniline in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(1,3-Benzoxazol-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the scarcity of published quantitative solubility data for this specific molecule, this document establishes a foundational understanding based on first principles of chemical structure and polarity. It further presents a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical framework to predict solubility behavior and the practical methodology to validate these predictions empirically.

Introduction: The Critical Role of Solubility

This compound (CAS No. 20934-81-0) is a member of the benzoxazole class of heterocyclic compounds. Benzoxazoles are recognized as privileged structures in drug discovery, forming the core of molecules with diverse biological activities, including antifungal, anti-inflammatory, and anticancer properties[1][2][3]. The efficacy of any biologically active compound is fundamentally linked to its physicochemical properties, among which solubility is paramount.

Determining a compound's solubility is an essential, early-stage step in the drug discovery and development process.[4][5] Poor solubility can lead to significant challenges, including:

-

Poor absorption and low bioavailability for in vivo studies.[4]

-

Difficulties in formulation and manufacturing.

This guide provides the necessary theoretical and practical framework for researchers to thoroughly characterize the solubility profile of this compound, enabling its effective use in further research and development.

Molecular Structure and Theoretical Solubility Principles

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[6][7] To predict the solubility of this compound, we must first analyze its molecular structure.

Physicochemical Properties:

-

Molecular Formula: C₁₃H₁₀N₂O[8]

-

Molecular Weight: 210.24 g/mol [8]

-

Melting Point: 207-210 °C[8]

-

Structure:

(A representative image of the chemical structure would be placed here in a full document)

Structural Analysis:

-

Polar Moieties: The molecule possesses several polar features that can engage in favorable interactions with polar solvents. These include the primary amine group (-NH₂), which can act as a hydrogen bond donor and acceptor, and the benzoxazole ring system containing both a nitrogen and an oxygen atom, which are effective hydrogen bond acceptors.[9]

-

Non-Polar Moieties: The structure is dominated by two fused benzene rings and an additional phenyl ring. These aromatic systems are non-polar and hydrophobic, contributing to solubility in non-polar organic solvents through London dispersion forces.[7]

The overall solubility of this compound in a given solvent will be determined by the balance between these polar and non-polar characteristics.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility can be made. The compound's significant polarity, conferred by the amine and benzoxazole moieties, suggests good solubility in polar solvents. However, its large, non-polar aromatic surface area will also allow for solubility in less polar environments.

| Solvent Class | Solvent Example | Predicted Solubility | Justification |

| Non-Polar | Hexane, Toluene | Low to Moderate | The large aromatic system allows for some interaction via London dispersion forces, but the lack of solvent polarity will not effectively solvate the polar -NH₂ and benzoxazole groups. Solubility in toluene is expected to be higher than in hexane due to pi-pi stacking interactions. |

| Polar Aprotic | Dichloromethane (DCM), Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions. Solvents like DMSO and DMF are highly polar and excellent hydrogen bond acceptors, which should effectively solvate the molecule, leading to high solubility. DCM and Acetone, being moderately polar, are also expected to be effective solvents. |

| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amine group and the benzoxazole ring. Solubility may be slightly lower than in premier polar aprotic solvents if the energetic cost of disrupting the solvent's own hydrogen-bonding network is high. |

| Aqueous | Water | Very Low | Despite the presence of hydrogen bonding groups, the large, hydrophobic carbon skeleton will dominate, making the molecule largely insoluble in water.[7] |

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and directness.[10][11] The following protocol provides a robust, self-validating system for obtaining accurate solubility data.

Rationale of the Method

The core principle is to create a saturated solution where the dissolved solute is in equilibrium with an excess of undissolved solid. By agitating this mixture for an extended period at a constant temperature, equilibrium is ensured. The concentration of the solute in the clarified supernatant is then measured, representing the solubility limit.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a calibrated UV-Vis Spectrophotometer

Step-by-Step Procedure

-

Preparation of Stock Standards: Accurately prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). Use this stock to prepare a series of calibration standards via serial dilution to construct a calibration curve for HPLC or UV-Vis analysis. This step is critical for accurate quantification.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what might dissolve (e.g., 5-10 mg) is typically sufficient for an initial run with 1-2 mL of solvent.

-

Record the exact mass of the compound added.

-

Accurately add a known volume (e.g., 2.0 mL) of the test solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 200 rpm).

-

Causality: Agitation ensures a consistent renewal of the solvent layer at the solid-liquid interface, accelerating the dissolution process. A constant temperature is critical as solubility is temperature-dependent.[12]

-